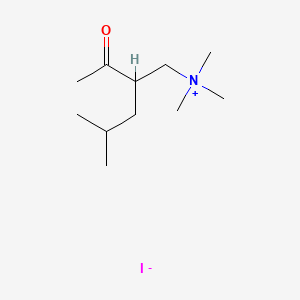









|
REACTION_CXSMILES
|
[I-].[C:2]([CH:5]([CH2:11][CH:12]([CH3:14])[CH3:13])[CH2:6][N+:7]([CH3:10])([CH3:9])C)(=[O:4])[CH3:3].[CH3:15][O:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][C:26]=1[O:27][CH3:28])C=NC[CH2:20]2.C(O)C.O>ClCCl>[CH2:11]([CH:5]1[CH2:6][N:7]2[CH2:9][CH2:20][C:19]3[C:24]([CH:10]2[CH2:3][C:2]1=[O:4])=[CH:25][C:26]([O:27][CH3:28])=[C:17]([O:16][CH3:15])[CH:18]=3)[CH:12]([CH3:13])[CH3:14] |f:0.1|
|


|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C(C)(=O)C(C[N+](C)(C)C)CC(C)C
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCN=CC2=CC1OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:4))
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1C(CC2N(CCC3=CC(=C(C=C23)OC)OC)C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 37.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[I-].[C:2]([CH:5]([CH2:11][CH:12]([CH3:14])[CH3:13])[CH2:6][N+:7]([CH3:10])([CH3:9])C)(=[O:4])[CH3:3].[CH3:15][O:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][C:26]=1[O:27][CH3:28])C=NC[CH2:20]2.C(O)C.O>ClCCl>[CH2:11]([CH:5]1[CH2:6][N:7]2[CH2:9][CH2:20][C:19]3[C:24]([CH:10]2[CH2:3][C:2]1=[O:4])=[CH:25][C:26]([O:27][CH3:28])=[C:17]([O:16][CH3:15])[CH:18]=3)[CH:12]([CH3:13])[CH3:14] |f:0.1|
|


|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C(C)(=O)C(C[N+](C)(C)C)CC(C)C
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCN=CC2=CC1OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:4))
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1C(CC2N(CCC3=CC(=C(C=C23)OC)OC)C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 37.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[I-].[C:2]([CH:5]([CH2:11][CH:12]([CH3:14])[CH3:13])[CH2:6][N+:7]([CH3:10])([CH3:9])C)(=[O:4])[CH3:3].[CH3:15][O:16][C:17]1[CH:18]=[C:19]2[C:24](=[CH:25][C:26]=1[O:27][CH3:28])C=NC[CH2:20]2.C(O)C.O>ClCCl>[CH2:11]([CH:5]1[CH2:6][N:7]2[CH2:9][CH2:20][C:19]3[C:24]([CH:10]2[CH2:3][C:2]1=[O:4])=[CH:25][C:26]([O:27][CH3:28])=[C:17]([O:16][CH3:15])[CH:18]=3)[CH:12]([CH3:13])[CH3:14] |f:0.1|
|


|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C(C)(=O)C(C[N+](C)(C)C)CC(C)C
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCN=CC2=CC1OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:4))
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1C(CC2N(CCC3=CC(=C(C=C23)OC)OC)C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 37.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |